molecular formula C14H18O4 B3027767 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid CAS No. 1380300-77-5

4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid

Cat. No. B3027767
CAS RN: 1380300-77-5
M. Wt: 250.29
InChI Key: DKDRUKVCBWPGRX-UHFFFAOYSA-N
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Description

“4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid” is a chemical compound used for research and development . It has a chemical formula of C14H18O4 and a molecular weight of 250.29 .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid” consists of a methoxyphenyl group attached to an oxane ring, which is further connected to a carboxylic acid group . The exact structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

“4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid” is a substance with a chemical formula of C14H18O4 and a molecular weight of 250.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Chemical Structure and Properties

  • Crystallographic Analysis: Nye, Turnbull, and Wikaira (2013) investigated a compound formed by the reaction of 4-methoxyacetophenone, which shares a structural similarity with 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid. They observed unique intramolecular hydrogen bonding and chain formation in the crystalline structure (Nye, Turnbull, & Wikaira, 2013).

Synthetic Applications

  • Derivative Synthesis: Agekyan and Mkryan (2015) conducted a study on the reaction of a compound structurally related to 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid, leading to the formation of diamides. This highlights its potential utility in creating new chemical compounds (Agekyan & Mkryan, 2015).
  • Protecting Group in Organic Synthesis: Yoo, Kim Hye, and Kyu (1990) utilized a similar compound for protecting carboxylic acids, demonstrating the potential of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Analytical Chemistry

  • Chromatographic Analysis: Gatti et al. (1990) explored the use of a similar compound for high-performance liquid chromatography (HPLC), suggesting the potential application of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid in analytical methodologies (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Thermodynamic Studies

  • Solubility and Thermodynamics: Ridka et al. (2019) investigated the thermodynamic properties of a compound similar to 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid in various solvents. This study can inform the understanding of the solubility and thermodynamic behavior of similar compounds (Ridka, Matiychuk, Sobechko, Tyshchenko, Novyk, Sergeev, & Goshko, 2019).

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)10-14(13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDRUKVCBWPGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163016
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380300-77-5
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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